molecular formula C21H34N2O6 B5968187 Ethyl 2-[[2-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-5-methoxyphenyl]methyl-methylamino]acetate

Ethyl 2-[[2-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-5-methoxyphenyl]methyl-methylamino]acetate

Cat. No.: B5968187
M. Wt: 410.5 g/mol
InChI Key: AVHVCTVQLIOEIX-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-5-methoxyphenyl]methyl-methylamino]acetate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a methoxy group, and an ethyl ester, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-[[2-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-5-methoxyphenyl]methyl-methylamino]acetate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy with 5-methoxyphenylmethylamine under controlled conditions. The reaction is then followed by esterification with ethyl acetate to form the final product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Ethyl 2-[[2-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-5-methoxyphenyl]methyl-methylamino]acetate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -5°C to 40°C . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[[2-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-5-methoxyphenyl]methyl-methylamino]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-5-methoxyphenyl]methyl-methylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes by mimicking their natural substrates, thereby blocking their activity .

Comparison with Similar Compounds

Ethyl 2-[[2-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-5-methoxyphenyl]methyl-methylamino]acetate can be compared with other similar compounds, such as:

  • Ethyl 2-(4-hydroxypiperidin-1-yl)acetate
  • Ethyl 2-(3-hydroxypiperidin-1-yl)acetate
  • 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate

These compounds share structural similarities, such as the presence of piperidine or indole rings, but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-[[2-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-5-methoxyphenyl]methyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O6/c1-4-28-21(26)14-22(2)12-16-11-19(27-3)5-6-20(16)29-15-18(25)13-23-9-7-17(24)8-10-23/h5-6,11,17-18,24-25H,4,7-10,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHVCTVQLIOEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=C(C=CC(=C1)OC)OCC(CN2CCC(CC2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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